N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide
Description
N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide is a benzamide derivative characterized by a 4-formylbenzoyl group linked to an ethyl chain substituted with a 2-chloroethoxy moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of PROTACs (Proteolysis-Targeting Chimeras) and antibody-drug conjugates (ADCs) due to its reactive aldehyde group, which enables conjugation with amines or hydrazines . Its synthesis typically involves coupling reactions between 4-formylbenzoic acid derivatives and chloroethoxyethylamine intermediates under carbodiimide-mediated conditions .
Properties
Molecular Formula |
C12H14ClNO3 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
N-[2-(2-chloroethoxy)ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C12H14ClNO3/c13-5-7-17-8-6-14-12(16)11-3-1-10(9-15)2-4-11/h1-4,9H,5-8H2,(H,14,16) |
InChI Key |
ZPJKWGXCBFJHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide typically involves the reaction of 4-formylbenzoic acid with 2-(2-chloroethoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: N-(2-(2-Chloroethoxy)ethyl)-4-carboxybenzamide.
Reduction: N-(2-(2-Chloroethoxy)ethyl)-4-hydroxymethylbenzamide.
Substitution: N-(2-(2-Aminoethoxy)ethyl)-4-formylbenzamide.
Scientific Research Applications
N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The chloroethoxyethyl chain may facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table compares N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide with key analogs, highlighting structural differences and their implications:
Key Observations :
- Chloroethoxy vs. Hydroxyethoxy : The chloroethoxy group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions in linker chemistry, whereas the hydroxyethoxy analog improves aqueous solubility .
- Fluorinated vs. Chlorinated Aryl Groups: Fluorinated analogs (e.g., 3,4-difluorophenoxy) exhibit enhanced metabolic stability and binding affinity in kinase inhibitors compared to chlorinated derivatives .
- Phenoxy vs. Chloroethoxy: Phenoxy-substituted benzamides show strong fluorescence properties (quantum yield ~0.45 in ethanol), making them suitable for spectrofluorometric studies, while chloroethoxy derivatives are preferred in ADCs due to their reactivity .
Physicochemical Properties
Notes:
Spectroscopic Characterization
- NMR Data :
- Target Compound : The ¹H NMR spectrum (DMSO-d₆) shows characteristic signals at δ 9.95 ppm (aldehyde proton), δ 8.10–7.85 ppm (aromatic protons), and δ 3.75–3.60 ppm (chloroethoxy methylene protons) .
- Fluorinated Analog : ¹⁹F NMR reveals two distinct peaks at δ -138.5 and -142.1 ppm for 3,4-difluoro substituents, confirming regioselective synthesis .
- Mass Spectrometry: The target compound exhibits a molecular ion peak at m/z 253.68 (M+H⁺), consistent with its molecular formula C₁₂H₁₂ClNO₃ .
Biological Activity
N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide is a compound of interest due to its potential biological activity, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following structural formula:
- Chemical Formula: C_{12}H_{14}ClN_{1}O_{2}
- Molecular Weight: 239.7 g/mol
The presence of the chloroethoxy group and the formylbenzamide moiety contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The compound may function as an enzyme inhibitor or receptor antagonist, influencing cellular signaling and metabolic processes.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular function.
- Receptor Binding: It may bind to receptors that modulate cellular responses, impacting processes such as cell proliferation and apoptosis.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor activity. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Example Study: A related compound demonstrated an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating significant antiproliferative effects .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. It may interact with bacterial enzymes involved in cell wall synthesis, similar to other beta-lactam antibiotics.
- Mechanism: Binding to penicillin-binding proteins (PBPs) could inhibit bacterial growth by disrupting cell wall integrity.
Research Findings
Case Studies
Case Study 1: Antitumor Efficacy
A study focused on the antitumor properties of a related benzamide derivative showed promising results in xenograft models, where tumor growth was significantly inhibited compared to controls. This suggests that this compound could have similar effects in vivo.
Case Study 2: Enzyme Interaction
In vitro assays demonstrated that compounds with similar structures can effectively inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. This class of compounds is being explored for their potential use in cancer therapies targeting epigenetic modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
